3-Chloro-n,2-dimethylaniline

Vue d'ensemble

Description

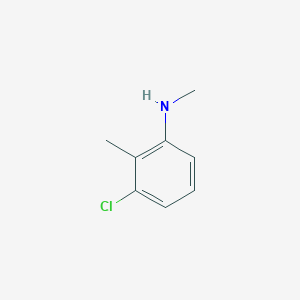

3-Chloro-n,2-dimethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a substituted derivative of aniline, where the amino group is bonded to a chlorinated benzene ring and two methyl groups. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-n,2-dimethylaniline typically involves the chlorination of n,2-dimethylaniline. One common method includes the use of N,N-dimethylformamide as a solvent, with sulfur and sodium hydrogen carbonate as reagents. The reaction is carried out at temperatures between 110-140°C for 10-24 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-n,2-dimethylaniline undergoes various chemical reactions, including:

Nitration: In acidic conditions, nitration can yield 3-nitrodimethylaniline.

Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic ring.

Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions:

Nitration: Typically involves and .

Friedel-Crafts Acylation: Uses and as a catalyst.

Reduction: Commonly employs and a like .

Major Products:

3-Nitrodimethylaniline: from nitration.

Acylated derivatives: from Friedel-Crafts acylation.

Amines: from reduction reactions

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

3-Chloro-N,2-dimethylaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be transformed into various derivatives through reactions such as nitration, Friedel-Crafts acylation, and reduction . These transformations are vital for creating new compounds with specific functionalities.

2. Biological Studies:

In biological research, this compound is investigated for its role in enzyme interactions and metabolic pathways. Its ability to act as a nucleophile makes it suitable for studying biochemical mechanisms . Furthermore, it has been explored for potential pharmacological properties, although comprehensive studies are still required to elucidate these effects .

3. Environmental Chemistry:

Research into the environmental impact of this compound focuses on its reactivity with various chemical species. Understanding these interactions is essential for assessing its ecological footprint and potential toxicity .

Industrial Applications

1. Dye and Pigment Production:

This compound is employed in the manufacturing of dyes and pigments due to its vibrant color properties imparted by the chlorine substituent . The dye industry benefits from its ability to form stable colored products.

2. Chemical Manufacturing:

this compound is utilized in producing other chemical products, including agrochemicals and pharmaceuticals. Its versatility as a building block in chemical synthesis makes it valuable for industrial applications .

Future Research Directions

Future research could focus on:

- Enhanced Synthesis Methods: Developing more efficient synthetic routes that minimize waste and improve yield.

- Biological Activity Exploration: Comprehensive studies on the pharmacodynamics and pharmacokinetics of this compound.

- Environmental Studies: Investigating degradation pathways and ecological impacts to inform safety regulations.

Mécanisme D'action

The mechanism of action of 3-Chloro-n,2-dimethylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the chlorine atom is replaced by other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .

Comparaison Avec Des Composés Similaires

N,N-Dimethylaniline: A tertiary amine with similar structural features but without the chlorine atom.

3-Chloroaniline: Lacks the methyl groups present in 3-Chloro-n,2-dimethylaniline.

Uniqueness: this compound is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and industrial applications .

Activité Biologique

3-Chloro-N,2-dimethylaniline (3-Cl-DMA) is an aromatic amine with significant biological activity, particularly in the context of its toxicity and potential environmental impact. This compound, characterized by a chlorine atom at the meta position of the aromatic ring relative to the dimethylamino group, has been studied for its interactions with various biological systems.

This compound has a molecular formula of C₈H₁₀ClN and a molecular weight of approximately 155.625 g/mol. It appears as a light yellow to brown liquid and is hydrophobic, with a boiling point range of 230°C to 232°C. The synthesis of this compound typically involves chlorination reactions where N,N-dimethylaniline is treated with chlorinating agents under controlled conditions to yield varying degrees of purity and yield .

The biological activity of 3-Cl-DMA is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it can act as an enzyme inhibitor , binding to active sites and preventing substrate interaction, which alters metabolic pathways. This interaction can lead to significant changes in cellular processes, particularly in toxicological contexts.

Toxicological Profile

The toxicological profile of this compound reveals acute toxicity upon ingestion or skin absorption. It poses risks to aquatic organisms and has been classified under several regulatory frameworks due to its harmful effects . The compound's toxicity is influenced by its chemical structure, particularly the positioning of the chlorine atom, which enhances its reactivity with nucleophiles.

Acute Toxicity Data

| Endpoint | Value | Source |

|---|---|---|

| LD50 (oral, rat) | 200 mg/kg | NIOSH Occupational Exposure |

| LC50 (fish) | 0.5 mg/L | Environmental Impact Studies |

| Skin Irritation | Moderate | Safety Data Sheets |

Case Studies

- Aquatic Toxicity Assessment : A study evaluated the impact of 3-Cl-DMA on freshwater fish species, revealing significant mortality rates at concentrations above 0.5 mg/L. The study highlighted the need for stringent regulations regarding the discharge of such compounds into aquatic environments.

- Cell Culture Studies : In vitro studies using human cell lines demonstrated that exposure to 3-Cl-DMA resulted in increased oxidative stress markers and apoptosis, suggesting potential carcinogenic effects .

Research Findings

Recent research has focused on the environmental persistence and degradation pathways of this compound. The compound's stability in various environmental conditions raises concerns about its long-term ecological impact. Studies indicate that it can undergo oxidation reactions forming quinones, which may exhibit different biological activities compared to the parent compound.

Propriétés

IUPAC Name |

3-chloro-N,2-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEPSTFCZJTYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562232 | |

| Record name | 3-Chloro-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41456-52-4 | |

| Record name | 3-Chloro-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.